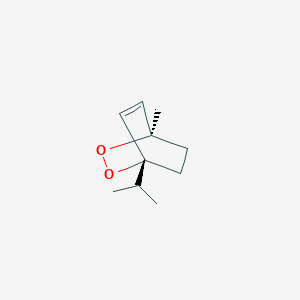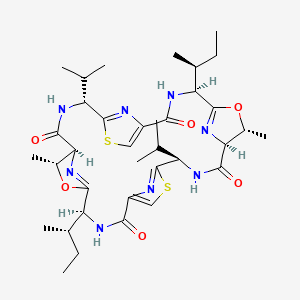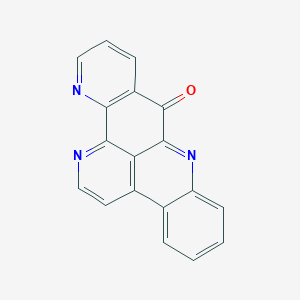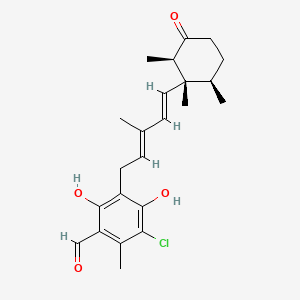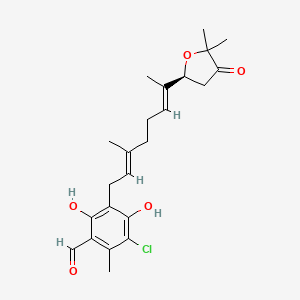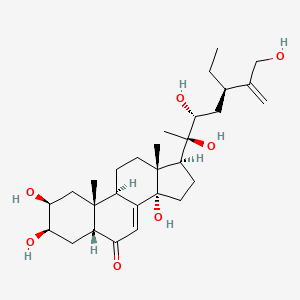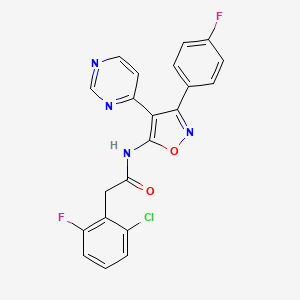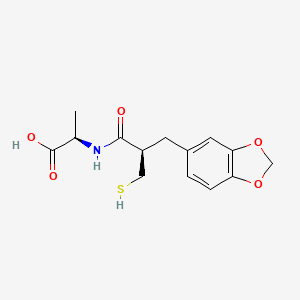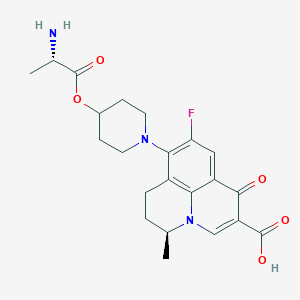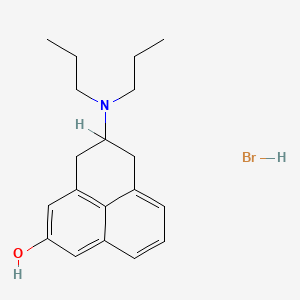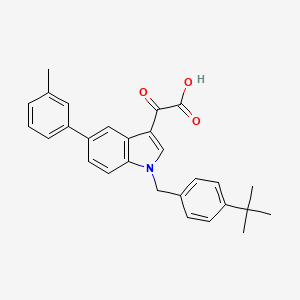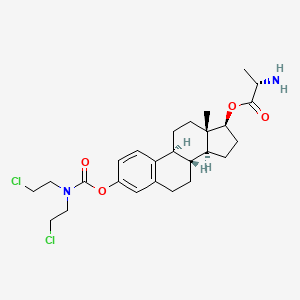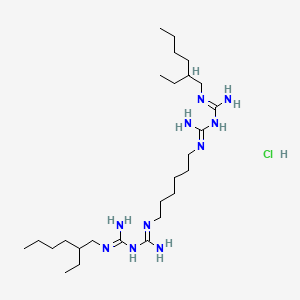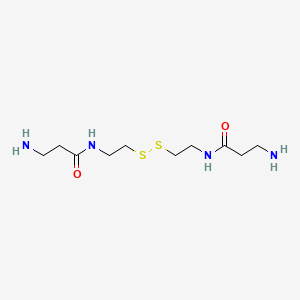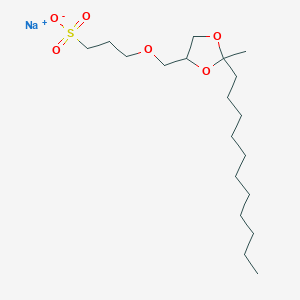
3-(2-Methyl-2-undecyl-1,3-dioxolane-4-ylmethoxy)-1-propanesulfonic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ALS-1 is an acid-Liable surfactant.
Wissenschaftliche Forschungsanwendungen
Chemical Aids in Surgical Procedures
Sodium 2-mercaptoethanesulfonate (Mesna) has been proposed as a chemical aid in surgeries, such as cholesteatoma surgery. The application of Mesna during surgical management of cholesteatoma and adhesive otitis media showed overall improvement in recurrence and residual disease after its application during surgery. Additionally, Mesna application did not encounter sensorineural hearing loss, indicating its safety in such procedures (Moffa et al., 2021).
Chemical Reactions and Stability in Organic Synthesis
Aromatic diazonium salts, including various diazonium sulfonates, are important in organic synthesis. These salts are easily synthesized and have found wide application in the synthesis of aromatic azides, halides, triazenes, azo dyes, stilbenes, biaryls, etc. Their structure and explosion safety, along with solubility characteristics in different solvents, highlight their stability and reactivity, which are crucial for organic synthesis processes (Kassanova et al., 2022).
Antioxidant Capacity Assays
The ABTS radical cation-based assays are among the most abundant antioxidant capacity assays. The review provided insights into the reaction pathways under the ABTS/potassium persulfate decolorization assay of antioxidant capacity. Understanding these pathways is essential for applying this assay correctly and interpreting its results accurately. It's worth noting that specific reactions like coupling might bias a comparison between antioxidants, highlighting the need for careful application and analysis of these assays (Ilyasov et al., 2020).
Applications in Biopolymer Modification
Chemical modification of xylan, a biopolymer, produces ethers and esters with specific properties, influenced by functional groups, the degree of substitution, and the substitution pattern. Xylan derivatives, such as xylan esters, have potential applications ranging from paper strength additives and flocculation aids to antimicrobial agents. Furthermore, xylan esters can form nanoparticles for drug delivery applications, underscoring their significant potential in various fields (Petzold-Welcke et al., 2014).
Eigenschaften
CAS-Nummer |
308818-13-5 |
|---|---|
Produktname |
3-(2-Methyl-2-undecyl-1,3-dioxolane-4-ylmethoxy)-1-propanesulfonic acid sodium salt |
Molekularformel |
C19H37NaO6S |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
sodium;3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)methoxy]propane-1-sulfonate |
InChI |
InChI=1S/C19H38O6S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(2)24-17-18(25-19)16-23-14-12-15-26(20,21)22;/h18H,3-17H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
TVPPOWAYYCDJAS-UHFFFAOYSA-M |
Isomerische SMILES |
CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+] |
SMILES |
CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+] |
Kanonische SMILES |
CCCCCCCCCCCC1(OCC(O1)COCCCS(=O)(=O)[O-])C.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ALS-1; ALS 1; ALS1; Acid-Liable Surfactant-1; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



